6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one
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Overview
Description
6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 5th position on the benzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one typically involves the bromination of 5-methoxybenzo[d]oxazole followed by cyclization. One common method includes the reaction of 5-methoxy-2-aminophenol with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6th position. The resulting intermediate is then cyclized under acidic conditions to form the desired benzoxazole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoxazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of benzoxazole oxides.
Reduction Products: Reduction can result in the formation of dehalogenated benzoxazoles.
Scientific Research Applications
6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . The exact molecular targets and pathways involved depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Methoxybenzo[d]oxazole: Lacks the bromine atom at the 6th position.
6-Bromo-5-methylbenzo[d]oxazol-2-amine: Contains a methyl group instead of a methoxy group at the 5th position.
6-Bromobenzo[d]oxazole-2(3H)-thione: Contains a thione group instead of a methoxy group.
Uniqueness
6-Bromo-5-methoxybenzo[d]oxazol-2(3H)-one is unique due to the presence of both the bromine atom and the methoxy group, which confer specific chemical reactivity and biological activity. This combination of substituents allows for unique interactions with molecular targets and pathways, making it a valuable compound in scientific research.
Properties
IUPAC Name |
6-bromo-5-methoxy-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-12-6-3-5-7(2-4(6)9)13-8(11)10-5/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVKYLONDPIXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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